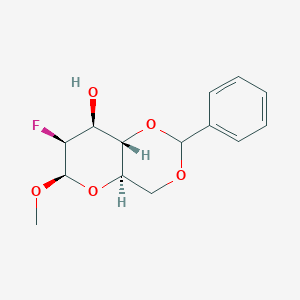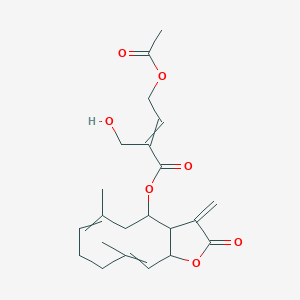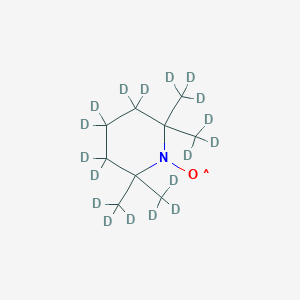
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidine-1-oxyl, also known as TEMPO, is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
Many routes for the synthesis of TMP have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylpiperidine-1-oxyl can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
TEMPO is a stable free radical commonly used as an oxidizing agent in organic synthesis . It has been utilized in the catalytic oxidation of primary alcohols to aldehydes . Furthermore, a high reactivity of TEMPO toward hydrogen donors, 1,4-cyclohexadiene or 9,10-dihydroanthracene, has been observed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine-1-oxyl include a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Applications De Recherche Scientifique
Biological Membranes Study : TEMPO is used in spin-label studies of the excitable membranes of nerve and muscle, providing insights into the structure of biological membranes (Hubbell & Mcconnell, 1968).
Catalysis in Oxidation Reactions : Widely used as a catalyst for the selective oxidation of organic molecules, TEMPO has applications in both laboratory and industrial settings. Its electrochemical properties enable it to mediate a range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).
Material Science and Biochemistry : As a nitroxide spin-labeled amino acid, TEMPO is effective in inducing specific structural formations in peptides and serves as a reliable electron spin resonance probe (Toniolo, Crisma, & Formaggio, 1998).
Polymer Research : TEMPO has been incorporated into polymers to be used as catalysts, enhancing the efficiency and reusability of organic oxidation reactions (Öztürk, Yücel, & Akdag, 2020).
Electrochemical Studies : It plays a significant role in the study of electrochemical oxidation, helping in understanding the formation and transformation of various radicals (Kagan et al., 2009).
Synthesis and Oxidative Reactions : TEMPO is involved in the synthesis of specific stoichiometric oxidation reagents and serves as a catalytic or stoichiometric oxidant in various oxidation reactions (Mercadante et al., 2013).
Deoxygenation Studies : Research has shown that TEMPO can undergo deoxygenation when reacting with specific compounds, leading to various reaction products. This has implications in understanding radical interactions (Carloni et al., 1995).
Magnetic Resonance Studies : TEMPO is a suitable spin label for investigating polymer systems, aiding in the determination of rotational reorientation and other properties in these systems (Labský, Pilař, & Loevy, 1980).
Ionic Liquids Study : In the study of ionic liquids, TEMPO spin probes are used to understand reorientation correlation times and specific interactions within these liquids (Stoesser et al., 2006).
Electrooxidation of Alcohols : TEMPO-mediated electrooxidation is a mild protocol for the oxidation of alcohols to aldehydes and ketones, optimized for application in microfluidic electrolytic cells (Hill-Cousins et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDEUPAUMOIOP-UWBLXWIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1[O])(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |
CAS RN |
205679-68-1 |
Source


|
| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

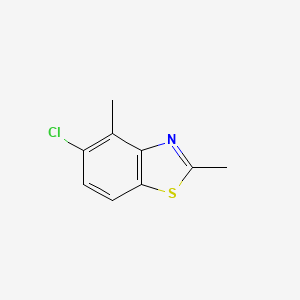
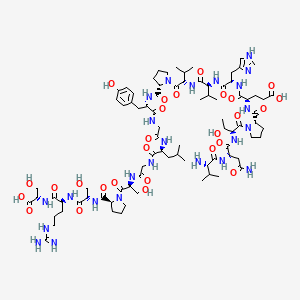

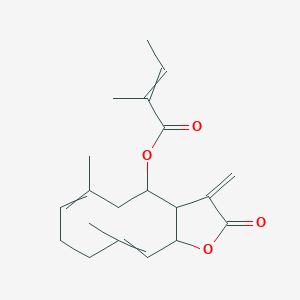
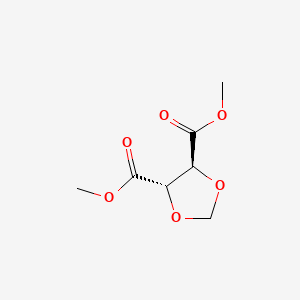
![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)
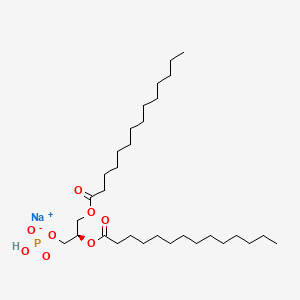
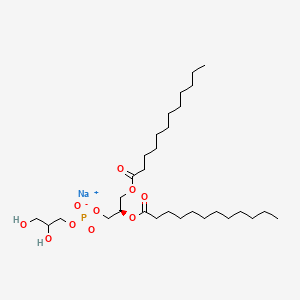
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)
